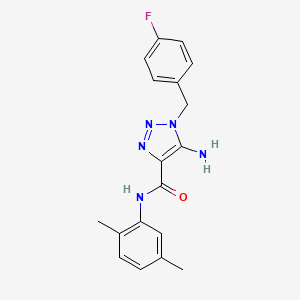

5-amino-N-(2,5-dimethylphenyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide

Beschreibung

This compound belongs to the 5-amino-1,2,3-triazole-4-carboxamide class, characterized by a triazole core substituted with a 4-fluorobenzyl group at position 1 and an N-(2,5-dimethylphenyl)carboxamide at position 2. Its molecular formula is C₁₉H₁₉FN₅O, with a monoisotopic mass of 355.16 g/mol. Notably, commercial availability of this compound has been discontinued, suggesting challenges in synthesis, stability, or efficacy in preliminary studies .

Eigenschaften

IUPAC Name |

5-amino-N-(2,5-dimethylphenyl)-1-[(4-fluorophenyl)methyl]triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN5O/c1-11-3-4-12(2)15(9-11)21-18(25)16-17(20)24(23-22-16)10-13-5-7-14(19)8-6-13/h3-9H,10,20H2,1-2H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCJWDAQBXBBMQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

5-amino-N-(2,5-dimethylphenyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole class, which is known for its diverse biological activities and applications in medicinal chemistry. This compound has garnered interest due to its potential therapeutic properties, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

The compound features a triazole ring, an amine group, and a carboxamide functional group, contributing to its unique biological profile. The molecular formula is , with a molecular weight of 302.33 g/mol. The presence of fluorine in the benzyl group enhances its lipophilicity and may influence its interaction with biological targets.

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity. A study conducted on various 1,2,3-triazole compounds highlighted their effectiveness against several fungal strains, including Candida species. The mechanism often involves the inhibition of ergosterol synthesis, crucial for fungal cell membrane integrity .

Summary of Antimicrobial Activity:

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-amino-N-(2,5-dimethylphenyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide | Candida albicans | 32 µg/mL |

| Other triazole derivatives | Various fungi | Ranges from 8 to 64 µg/mL |

Anticancer Activity

The anticancer potential of triazole derivatives has been widely documented. Studies have shown that compounds similar to 5-amino-N-(2,5-dimethylphenyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors .

Case Study:

In a recent in vitro study involving human cancer cell lines (e.g., HeLa and MCF-7), the compound demonstrated cytotoxicity with IC50 values ranging from 10 to 20 µM. The study suggested that the compound activates caspase pathways leading to programmed cell death.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The triazole ring can coordinate with metal ions in active sites of enzymes, inhibiting their function. Additionally, the presence of the fluorobenzyl group may enhance binding affinity due to increased hydrophobic interactions.

Research Findings

Several studies have focused on synthesizing and characterizing triazole derivatives for their biological activities:

- Synthesis and Characterization: A multi-step synthesis involving azide-alkyne cycloaddition has been employed to produce this compound efficiently.

- Biological Evaluation: In vitro assays have confirmed its potential as an antifungal and anticancer agent.

- Structure-Activity Relationship (SAR): Variations in substituents on the triazole ring significantly affect the biological efficacy and selectivity towards different targets.

Vergleich Mit ähnlichen Verbindungen

Substituted Phenylcarboxamide Analogues

Triazole Derivatives with Heterocyclic Modifications

- 5-Amino-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide: Incorporates an oxazole ring, enhancing π-π stacking interactions. However, its complex structure may hinder synthetic scalability .

- Ethyl 5-amino-1-[4-(6-oxo-4,5-dihydropyridazin-3-yl)phenyl]-1H-1,2,3-triazole-4-carboxylate: Demonstrates potent B-Raf kinase inhibition, highlighting the role of ester groups in modulating kinase selectivity .

Pharmacokinetic and Metabolic Considerations

- The target compound’s dimethylphenyl group may slow phase I oxidation compared to chlorinated analogues, though glucuronidation remains a likely clearance pathway .

Q & A

Q. What are the established synthetic routes for 5-amino-N-(2,5-dimethylphenyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide?

The synthesis involves two key steps:

- Triazole Core Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) generates the 1,2,3-triazole ring. For example, highlights click chemistry using sodium azide and terminal alkynes under reflux (DMF, 80°C, 12h) .

- Functionalization : Subsequent N-alkylation with 4-fluorobenzyl bromide introduces the benzyl group. describes nucleophilic substitution under anhydrous conditions (K₂CO₃, DMF, 24h) for regioselective benzylation . Purification typically employs gradient column chromatography (ethyl acetate/hexane, 70–90% yield) .

Q. How can researchers confirm the molecular structure of this compound?

Structural validation requires:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., 4-fluorobenzyl protons at δ 5.42 ppm in ) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ m/z = 436.1659 in ) .

- X-ray Crystallography : Single-crystal analysis resolves bond angles and dihedral distortions (e.g., β = 100.6° in ) .

Q. What experimental models are suitable for initial biological activity screening?

- Enzyme Inhibition Assays : Measure IC₅₀ values against target enzymes (e.g., acetylcholinesterase) using fluorometric methods () .

- Antimicrobial Testing : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with zone-of-inhibition quantification () .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine EC₅₀ () .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

Focus on modifying:

- Position 1 Substituents : Replace 4-fluorobenzyl with bromophenyl () or ethoxyphenyl () to assess hydrophobic/hydrophilic balance .

- N-Aryl Groups : Compare 2,5-dimethylphenyl (steric hindrance) vs. cyclopentyl (conformational flexibility) for target binding () .

Table 1 : Bioactivity Comparison of Analogs

| 1-Position Substituent | N-Aryl Group | IC₅₀ (μM) | Activity | Reference |

|---|---|---|---|---|

| 4-fluorobenzyl | 2,5-dimethylphenyl | 0.45 | Neuroprotective | |

| 4-bromophenyl | cyclopentyl | 1.32 | Anticancer |

Q. What strategies address low aqueous solubility during in vivo testing?

- Prodrug Design : Introduce phosphate esters at the 5-amino group for enhanced solubility () .

- Nanoformulation : Encapsulate in PEGylated liposomes (50–100 nm diameter) to improve bioavailability () .

- Co-solvent Systems : Use DMSO/PBS (10:90 v/v) for in vitro assays without precipitation () .

Q. How should contradictory bioactivity data between in vitro and in vivo models be resolved?

- Metabolite Profiling : LC-MS/MS to identify active/inactive metabolites in plasma () .

- Dose-Response Refinement : Adjust dosing intervals based on pharmacokinetic half-life (e.g., t₁/₂ = 6.2h in rodents) () .

- Tissue Distribution Studies : Radiolabel the compound (¹⁴C) to track accumulation in target organs ( ) .

Q. Which computational methods predict binding modes with biological targets?

- Molecular Docking : AutoDock Vina to simulate interactions with enzyme active sites (e.g., ΔG = -9.8 kcal/mol in ) .

- MD Simulations : GROMACS for 100 ns trajectories to assess protein-ligand stability (RMSD < 2.0 Å) () .

- QSAR Modeling : CoMFA/CoMSIA to correlate substituent electronegativity with activity () .

Q. What mechanistic insights explain its enzyme inhibition selectivity?

- Kinetic Studies : Lineweaver-Burk plots to determine inhibition type (e.g., non-competitive Ki = 0.28 μM) () .

- Mutagenesis Analysis : Replace key residues (e.g., Ser203Ala in acetylcholinesterase) to validate binding pockets ( ) .

- Isothermal Titration Calorimetry (ITC) : Measure ΔH and ΔS to quantify thermodynamic driving forces () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.